1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone
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Overview
Description
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloroanilino group attached to the thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone typically involves the reaction of 2-chloroaniline with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloroanilino group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone can be compared with other similar compounds, such as:
2-(2-Chloroanilino)thiazole: Lacks the ethanone group, which may affect its reactivity and biological activity.
1-[2-(2-Bromoanilino)thiazole-4-yl]ethanone: Contains a bromo group instead of a chloro group, which may lead to different chemical and biological properties.
1-[2-(2-Fluoroanilino)thiazole-4-yl]ethanone: Contains a fluoro group, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
1-[2-(2-chloroanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7(15)10-6-16-11(14-10)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQMHYEPIBWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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